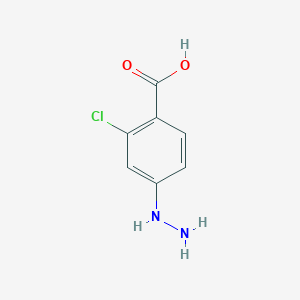
2-Chloro-4-hydrazinylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-hydrazinylbenzoic acid is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1. Anti-inflammatory and Anticancer Properties
Recent studies have highlighted the potential of 2-chloro-4-hydrazinylbenzoic acid as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. Compounds derived from this structure have shown promising anti-inflammatory activity, making them candidates for developing new anti-inflammatory drugs .
In a study evaluating various derivatives, compounds with hydrazinyl benzoic acid moieties exhibited submicromolar activity against cPLA2α. The structure-activity relationship (SAR) analysis indicated that modifications to the hydrazine group could enhance inhibitory potency .
Case Study: Inhibition of cPLA2α
| Compound | Substituent | Inhibition (%) at 10 μM |
|---|---|---|
| 7 | 2,4-Dichlorobenzyl | 21 |
| 12 | 3,4-Dichlorobenzyl | 20 |
| 14 | Benzyl | 16 |
These findings suggest that derivatives of this compound could serve as lead compounds for further development in anti-inflammatory therapies.
2. Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Research indicates that hydrazine derivatives can disrupt bacterial DNA replication by targeting the sliding clamp protein in bacteria. This mechanism offers a novel approach to antibiotic development, particularly against resistant strains .
Biochemistry
1. Synthesis of Bioactive Compounds
This compound serves as a crucial intermediate in synthesizing various bioactive compounds. For example, it is used in the preparation of multi-substituted dihydropyrano[2,3-c]pyrazole derivatives, which have shown significant biological activity in preliminary studies .
Case Study: Synthesis Pathway
- Starting Material: 4-Hydrazinobenzoic acid
- Reagents: Various aldehydes and catalysts
- Yield: High purity (>98%) achieved through optimized synthetic routes.
This demonstrates the utility of this compound in creating complex molecules with potential therapeutic applications.
Material Science
1. Polymer Chemistry
In material science, hydrazinobenzoic acids are explored for their role in synthesizing polymeric materials with enhanced properties. The incorporation of hydrazine groups into polymer backbones can improve thermal stability and mechanical strength, making these materials suitable for various industrial applications.
Propiedades
Número CAS |
700795-33-1 |
|---|---|
Fórmula molecular |
C7H7ClN2O2 |
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
2-chloro-4-hydrazinylbenzoic acid |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-3-4(10-9)1-2-5(6)7(11)12/h1-3,10H,9H2,(H,11,12) |
Clave InChI |
OPDFEMWFKZVKSH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NN)Cl)C(=O)O |
SMILES canónico |
C1=CC(=C(C=C1NN)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















